molecular formula C20H19FN4O7 B2551109 N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1428379-97-8

N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2551109
CAS No.: 1428379-97-8
M. Wt: 446.391
InChI Key: XHXLIATWGVIPPX-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate” is a complex organic compound. It contains several functional groups including a furan ring, an oxadiazole ring, an azetidine ring, an acetamide group, and a fluorobenzyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group is likely to be electron-withdrawing due to the electronegativity of fluorine, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and could undergo electrophilic aromatic substitution reactions. The oxadiazole ring is also likely to be reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Energetic Materials Synthesis : A study focused on synthesizing compounds based on the oxadiazole ring, highlighting their potential as insensitive energetic materials. These compounds were characterized by their moderate thermal stabilities and insensitivity towards impact and friction, which could make them superior to traditional materials like TNT (Yu et al., 2017).
  • Photochemical Synthesis : Research into fluorinated heterocyclic compounds includes a photochemical methodology for synthesizing oxadiazoles with potential applications in material science, indicating the versatile chemistry of fluorobenzyl-oxadiazole-furan compounds (Buscemi et al., 2001).

Therapeutic Potential

  • Antifungal and Apoptotic Effects : Triazole-oxadiazoles were synthesized and found to exhibit potent antifungal and apoptotic effects against Candida species, which could indicate a therapeutic application of compounds with similar structures in treating fungal infections (Çavușoğlu et al., 2018).
  • Tyrosinase Inhibition for Skin Whitening : A study on benzofuran appended oxadiazole molecules, which includes structural elements similar to the compound , showed significant tyrosinase inhibition activity. This suggests a potential for use in dermatological applications, such as skin whitening and treating malignant melanoma (Irfan et al., 2022).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3.C2H2O4/c19-14-5-3-12(4-6-14)8-20-16(24)11-23-9-13(10-23)18-21-17(22-26-18)15-2-1-7-25-15;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXLIATWGVIPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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